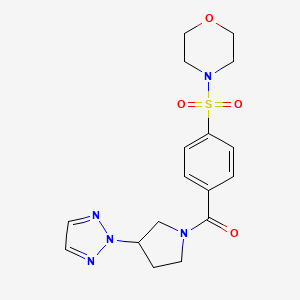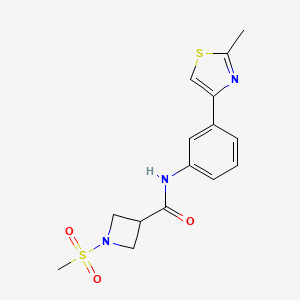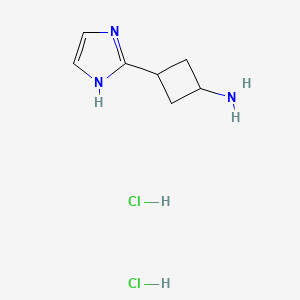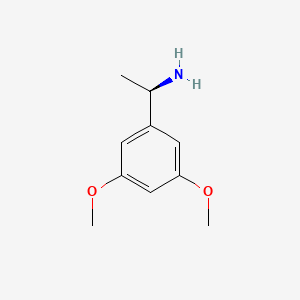![molecular formula C9H13NO2 B2368764 Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate CAS No. 1364509-33-0](/img/structure/B2368764.png)
Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate” is a chemical compound with the molecular formula C9H15NO2 . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic scaffold . This structure is a central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound often involve enantioselective construction of an acyclic starting material . Other methodologies achieve stereochemical control directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate and its derivatives are involved in various chemical reactions and synthesis processes. For instance, substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates react with iodinating agents like N-iodosuccinimide to yield methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates as mixtures of exo and endo isomers (Molchanov et al., 2003). Additionally, these compounds can undergo a skeletal rearrangement into different molecular structures under certain conditions, as illustrated by the transformation of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones under acidic conditions (Kobayashi et al., 1992).
Cycloaddition Reactions
These compounds are also significant in cycloaddition reactions. For example, the acid-catalyzed cycloaddition reaction of methyl glyoxylate oxime with cyclopentadiene leads to the formation of aza-Diels–Alder adducts, including methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and methyl (2-oxa-3-azabicyclo[3.3.0]oct-7-ene)-4-carboxylate (Sousa et al., 2012).
Synthesis of Cephem Derivatives
In the field of antibiotics, this compound derivatives play a role in synthesizing cephem compounds, which are crucial in developing antibiotic drugs. For instance, the synthesis of cephem derivatives for use in ADEPT (Antibody-Directed Enzyme Prodrug Therapy) approaches has been reported, where these derivatives serve as carriers for a range of drugs (Blau et al., 2008).
Antibacterial Activity
Derivatives of this compound have shown potential in antibacterial applications. A study synthesizing 2-oxaisocephems, a type of antibiotic, demonstrated significant activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Tsubouchi et al., 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)7-4-6-2-3-8(7)10-5-6/h2-3,6-8,10H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUNTWVHMLUCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CNC1C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)
![(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2368685.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)



![3-[3-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2368692.png)

![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)


